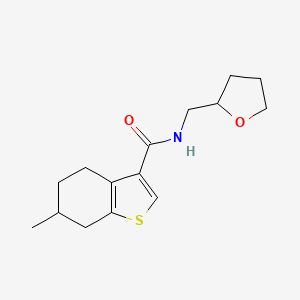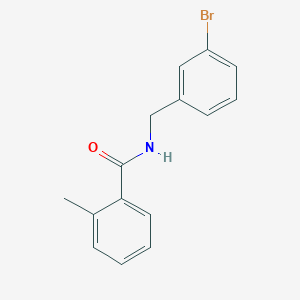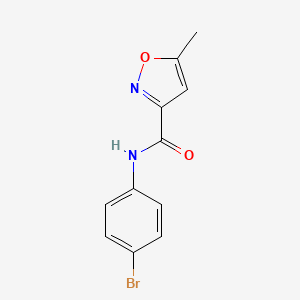![molecular formula C18H13F3N2O2 B4433498 5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)
5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Overview
Description
This compound has been studied for its potential in various fields, including medicinal chemistry, due to its structural uniqueness and functional groups that offer diverse chemical reactivity.
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, as demonstrated by Patterson et al. (1992), who synthesized a related prodrug by cycloaddition of carbethoxyformonitrile oxide to a precursor with subsequent hydrolysis (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Vibrational spectral analysis and molecular structure elucidation can be achieved using FT-IR, FT-Raman spectroscopy, and density functional methods, providing insights into the compound's bonding features and stability as shown in studies by Shahidha et al. (2014) (Shahidha, Muthu, Elamurugu Porchelvi, & Govindarajan, 2014).
Chemical Reactions and Properties
The reactivity of this compound and related molecules has been explored through studies on proton tautomerism and stereoisomerism, highlighting the compound's versatility in forming different structural isomers and derivatives (Pyrih et al., 2023).
Physical Properties Analysis
The analysis of physical properties, such as melting points, solubility, and crystalline structure, can be critical for understanding the compound's behavior under different conditions. However, specific studies focusing solely on the physical properties of this compound were not identified in the provided literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and NLO behavior, have been studied to understand the compound's potential applications. For instance, the non-linear optical behavior and hyperpolarizability of related compounds have been investigated using computational methods (Shahidha et al., 2014).
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been reported to play an important role in the regulation of central inflammation .
Result of Action
Compounds with similar structures have been reported to have anticancer and antioxidant activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-5-3-2-4-6-12)17(24)22-14-9-7-13(8-10-14)18(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPIQHFTFVKLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-methyl-3-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4433422.png)

![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4433441.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)



![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)




